The compound is classified as a carboxylic acid and is part of a broader category of organic compounds known for their diverse chemical properties and biological activities. It can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed information regarding its structure and applications.
The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of protected amino acids in a multi-step reaction that introduces the azocane ring structure.
Key Steps in Synthesis:
Technical Parameters:
The molecular structure of 1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid features a complex arrangement that includes:
Key Structural Data:
CC(C)(C)OC(=O)N1CCCC(CCC1)C(=O)O
LAWCLNFUPXUEOP-UHFFFAOYSA-N
.This structure contributes to its chemical reactivity and interactions with biological targets.
1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid participates in several notable chemical reactions:
These reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts or specific reagents to facilitate the desired transformations.
The mechanism of action for 1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid involves its interaction with biological targets, such as enzymes or receptors.
1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid exhibits several important physical and chemical properties:
The compound is generally stable under standard laboratory conditions but may require precautions against moisture and light exposure due to potential degradation.
This compound finds applications across various scientific fields:
The ability to modify its structure through various chemical reactions enhances its utility in research settings, particularly in exploring new therapeutic agents or materials .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2